1-(4-Methylphenyl)ethylamine

Description

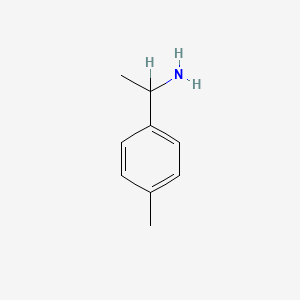

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDDXUMOXKDXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028260 | |

| Record name | 1-(4-Methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-70-9 | |

| Record name | 1-(4-Methylphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Methylphenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methylphenyl)ethylamine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(4-Methylphenyl)ethylamine, a chiral amine with applications in pharmaceutical and chemical synthesis.[1][2] This document details its key characteristics, spectral data, and a representative synthetic protocol.

Core Physical and Chemical Properties

This compound, also known as 1-p-tolylethanamine, is a colorless to light yellow liquid.[3] It is a chiral compound existing as two enantiomers, (R)-(+)-1-(4-methylphenyl)ethylamine and (S)-(-)-1-(4-methylphenyl)ethylamine. The information presented here pertains to the racemic mixture unless otherwise specified.

Identification and Structure

| Property | Value | Reference |

| IUPAC Name | 1-(4-methylphenyl)ethan-1-amine | [4] |

| Synonyms | 1-p-Tolylethanamine, 4-(1-Aminoethyl)toluene, α,4-Dimethylbenzylamine | [5] |

| Molecular Formula | C₉H₁₃N | [3][5] |

| Molecular Weight | 135.21 g/mol | [3][5] |

| CAS Number | 586-70-9 (racemate) | [5] |

| 4187-38-6 ((R)-enantiomer) | [4] | |

| 27298-98-2 ((S)-enantiomer) | ||

| InChI Key | UZDDXUMOXKDXNE-UHFFFAOYSA-N (racemate) | [5] |

| SMILES | CC(N)c1ccc(C)cc1 | [5] |

Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 211-212 °C (lit.) | [5] |

| Density | 0.926 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.5210 (lit.) | [5] |

| Flash Point | 85 °C (185 °F) - closed cup | [2] |

| pKa (predicted) | 9.20 ± 0.10 | |

| Solubility | Information on quantitative solubility in various solvents is limited. As a primary amine with a significant hydrocarbon component, it is expected to be soluble in many organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in water is expected to be low. |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Spectral data is available, typically showing signals for the aromatic protons, the methine proton, the amine protons, and the two methyl groups. |

| ¹³C NMR | Carbon NMR spectra have been recorded and are available in spectral databases. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The top peak is often observed at m/z 120.[4] |

Synthesis Protocols

A common and effective method for the synthesis of this compound is the reductive amination of 4-methylacetophenone. The Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a well-established procedure for this transformation.[6][7]

Representative Experimental Protocol: Leuckart Reaction

This protocol is a generalized procedure based on established methods for the Leuckart reaction.[6][8][9]

Materials:

-

4-Methylacetophenone

-

Ammonium formate (or formamide and formic acid)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylacetophenone and an excess of ammonium formate.

-

Heating: Heat the reaction mixture to a temperature between 160-185°C. The reaction is typically carried out for several hours.[9]

-

Hydrolysis: After cooling, the intermediate formamide is hydrolyzed by adding concentrated hydrochloric acid and refluxing the mixture for several hours.

-

Workup:

-

The reaction mixture is cooled and made alkaline with a sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

References

- 1. science.lpnu.ua [science.lpnu.ua]

- 2. benchchem.com [benchchem.com]

- 3. Buy (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 [smolecule.com]

- 4. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 96 586-70-9 [sigmaaldrich.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]

Synthesis of racemic 1-(4-Methylphenyl)ethylamine from 4-methylacetophenone

An In-depth Technical Guide to the Synthesis of Racemic 1-(4-Methylphenyl)ethylamine from 4-Methylacetophenone

Introduction

This compound is a primary amine of significant interest in the pharmaceutical and chemical industries. It serves as a crucial chiral resolving agent and a versatile building block for the synthesis of more complex molecules. The racemic form is commonly synthesized from the readily available and cost-effective starting material, 4-methylacetophenone. This technical guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and comparative data for the preparation of racemic this compound. The primary methods discussed are direct reductive amination, notably the Leuckart reaction, and a two-step process involving the formation and subsequent reduction of an oxime intermediate.

Core Synthetic Pathways

The conversion of 4-methylacetophenone to racemic this compound is predominantly achieved through two reliable pathways: direct reductive amination and a two-step synthesis via an oxime.

Direct Reductive Amination: The Leuckart Reaction

The Leuckart reaction is a classic and widely used method for the reductive amination of aldehydes and ketones.[1] It involves heating the carbonyl compound with an amine source, typically formamide, ammonium formate, or a mixture of formic acid and formamide.[1][2] This one-pot reaction proceeds through the in-situ formation of an imine or a related intermediate, which is then reduced by formic acid or a formate salt.[3] The initial product is the N-formyl derivative of the target amine, which must be hydrolyzed under acidic or basic conditions to yield the final primary amine.[1]

The reaction mechanism can be broken down into two main stages: the formation of a C=N bond and the subsequent reduction of this bond.[1] While effective, the Leuckart reaction often requires high temperatures (150-250°C) and can be sensitive to the presence of water.[2][4]

Two-Step Synthesis via Oxime Intermediate

An alternative and often milder approach involves a two-step sequence. This method provides a clear separation between the formation of the C=N bond and its reduction, often leading to cleaner reactions and simpler purification.

Step 1: Oximation The first step is the conversion of 4-methylacetophenone into its corresponding oxime, 4'-methylacetophenone oxime. This is a standard condensation reaction achieved by treating the ketone with hydroxylamine, usually in the form of hydroxylamine hydrochloride, in the presence of a base to liberate the free hydroxylamine.[5] The reaction is typically robust and high-yielding.

Step 2: Reduction of the Oxime The second step is the reduction of the C=N double bond of the oxime to the primary amine. This transformation is a key step in many amine syntheses. Several methods are effective for this reduction:

-

Hydride Reducing Agents: While sodium borohydride (NaBH₄) alone is generally ineffective for reducing oximes, its reactivity can be significantly enhanced by the addition of Lewis acids or transition metal salts.[6][7] Systems like NaBH₄/ZrCl₄ or NaBH₄/CuSO₄ are efficient and convenient for this purpose.[6] These reagents are often safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).

-

Catalytic Hydrogenation: This is a widely applied method in both laboratory and industrial settings for the reduction of oximes.[8] The reaction involves treating the oxime with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include noble metals like platinum (e.g., PtO₂) or palladium on carbon (Pd/C), as well as non-noble metal catalysts based on nickel or cobalt.[8] This method is often considered a "green" chemistry approach due to the use of hydrogen as the reducing agent.[9]

Mandatory Visualizations

Caption: Overall synthetic routes from 4-methylacetophenone.

Caption: Workflow for the two-step oximation-reduction synthesis.

Experimental Protocols

Protocol 1: Leuckart Reaction

This protocol is adapted from optimized procedures for the reductive amination of acetophenone derivatives.[2]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-methylacetophenone (1 equiv.), formamide (4.5 equiv.), and a small amount of water (approx. 0.5 mL per 10 mmol of ketone).

-

Heating: Heat the stirred mixture in an oil bath to approximately 200-205°C for 6 hours.[2] The reaction progress can be monitored by TLC or GC.

-

Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide (e.g., 20% w/v) to the reaction mixture to hydrolyze the intermediate N-formyl amine. Heat the mixture at reflux for 2-4 hours to ensure complete hydrolysis.

-

Work-up: Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by vacuum distillation.

Protocol 2: Two-Step Synthesis via Oxime Reduction with NaBH₄/ZrCl₄

This protocol is based on the efficient, solvent-free reduction of oximes.[6]

Part A: Synthesis of 4'-Methylacetophenone Oxime

-

Reaction Setup: Dissolve 4-methylacetophenone (1 equiv.) in ethanol. Add hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.).

-

Reaction: Heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture and pour it into cold water. The solid oxime product will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude oxime is often of sufficient purity for the next step, or it can be recrystallized from aqueous ethanol.

Part B: Reduction of 4'-Methylacetophenone Oxime

-

Reagent Preparation: In a mortar, grind zirconium(IV) chloride (ZrCl₄, 1 equiv.) with neutral alumina (Al₂O₃, 1 equiv.).[6]

-

Mixing: Add the 4'-methylacetophenone oxime (1 equiv.) to the mortar and continue grinding for a moment.

-

Reduction: Add sodium borohydride (NaBH₄, 5 equiv.) portion-wise to the mixture while grinding. The reaction is rapid and typically complete within 2 minutes at room temperature.[6]

-

Work-up: After completion, wash the solid mixture with dichloromethane or ethyl acetate (3 x 8 mL).[6]

-

Purification: Filter the combined organic extracts and evaporate the solvent to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

| Method | Key Reagents | Typical Conditions | Reported Yield | Notes |

| Leuckart Reaction | Formamide, Water | 205°C, 6 hours, followed by hydrolysis | ~70-85% (for acetophenone)[2] | One-pot method but requires high temperatures.[1][2] |

| Oxime Reduction | NaBH₄, ZrCl₄, Al₂O₃ | Room Temperature, 2 minutes (solvent-free) | High to Excellent[6] | Very rapid, mild, and efficient reduction step.[6] |

| Oxime Reduction | NaBH₄, CuSO₄ | Methanol, Reflux | Variable | An alternative to ZrCl₄, forming primary and secondary amines. |

| Oxime Reduction | H₂, Pt/Al₂O₃ | 100°C, 7.5 atm H₂ | ~90% (for related terpenoid oximes)[8] | Catalytic method, good for scalability.[8] |

Conclusion

The synthesis of racemic this compound from 4-methylacetophenone can be effectively accomplished through several reliable methods. The Leuckart reaction offers a direct, one-pot conversion but necessitates high reaction temperatures. The two-step pathway through an oxime intermediate provides greater flexibility and often employs milder conditions for the critical reduction step. The use of modified sodium borohydride reagents, such as the NaBH₄/ZrCl₄ system, offers an exceptionally fast, high-yielding, and operationally simple method for the reduction of the oxime.[6] Alternatively, catalytic hydrogenation represents a clean and scalable technology widely used in industrial applications.[8] The choice of method will depend on the specific requirements of the researcher or organization, balancing factors such as scale, available equipment, cost of reagents, and safety considerations.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 4. erowid.org [erowid.org]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

Spectroscopic data of 1-(4-Methylphenyl)ethylamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Methylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a chiral amine utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Ar-H |

| ~7.10 | d | 2H | Ar-H |

| ~4.10 | q | 1H | CH-NH₂ |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.50 | s (br) | 2H | NH₂ |

| ~1.35 | d | 3H | CH-CH₃ |

Solvent: CDCl₃. Reference: TMS. Note that the chemical shifts for the amine protons can be broad and their position may vary with concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~144.0 | Ar-C (quaternary) |

| ~136.0 | Ar-C (quaternary) |

| ~129.0 | Ar-CH |

| ~126.5 | Ar-CH |

| ~50.0 | CH-NH₂ |

| ~25.0 | CH-CH₃ |

| ~21.0 | Ar-CH₃ |

Solvent: Chloroform-d. Reference: TMS.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (amine) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2970 | Medium | C-H stretch (aliphatic) |

| 1600-1620 | Medium | C=C stretch (aromatic ring) |

| 1450-1550 | Medium | N-H bend (amine) |

| 810-840 | Strong | C-H bend (para-disubstituted aromatic) |

Technique: Neat or ATR-Neat.[2]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 135 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [M-CH₃]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[3]

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.[3]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[3] Avoid introducing any solid particles or air bubbles.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method 1: Neat Liquid on Salt Plates Materials:

-

This compound sample

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Place a single drop of the liquid this compound onto the surface of one clean, dry salt plate using a Pasteur pipette.[4]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[4][5]

-

Data Acquisition: Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.[4]

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator.[4]

Method 2: Attenuated Total Reflectance (ATR) Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Data Acquisition (Background): Ensure the ATR crystal surface is clean and run a background spectrum.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition (Sample): Run the IR spectrum of the sample.[6] The instrument will measure the interaction of the evanescent wave with the sample.

-

Cleaning: Clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an Electron Impact (EI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent. The concentration should be low to avoid saturating the detector.

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.[7]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.[7][8][9]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[7][8]

-

Detection: A detector records the abundance of each ion at a specific m/z value.[7][8]

-

Data Representation: The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most intense peak is designated as the base peak with 100% relative abundance.[9]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

Commercial Availability and Enantioselective Applications of 1-(4-Methylphenyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of enantiopure 1-(4-Methylphenyl)ethylamine. This chiral amine serves as a critical building block in asymmetric synthesis and as a valuable intermediate in the development of pharmaceuticals. This document offers a comprehensive resource for researchers and professionals in the fields of chemistry and drug discovery, with detailed experimental protocols and visual representations of key processes.

Commercial Availability and Suppliers

Enantiopure (R)-(+)-1-(4-Methylphenyl)ethylamine and (S)-(-)-1-(4-Methylphenyl)ethylamine are readily available from a variety of commercial suppliers. These compounds are offered in various quantities and purities to meet the diverse needs of research and development laboratories as well as for larger-scale manufacturing. Below is a summary of prominent suppliers and the typical specifications of the products they offer.

Table 1: Commercial Suppliers of (R)-(+)-1-(4-Methylphenyl)ethylamine

| Supplier | Product Name | CAS Number | Purity/Enantiomeric Excess (ee) | Available Quantities |

| Benchchem | (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | >98% | Inquire |

| ChemicalBook | (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | 98%, 99% | 1g, 25g, Bulk |

| Thermo Scientific Alfa Aesar | (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | 98% | 1g, 5g, 25g |

| Smolecule | (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | Inquire | In Stock |

| GlobalChemMall | (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | Inquire | Wholesale |

| TaiChem Taizhou Ltd. | (+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | Pharmacy Grade | Inquire |

Table 2: Commercial Suppliers of (S)-(-)-1-(4-Methylphenyl)ethylamine

| Supplier | Product Name | CAS Number | Purity/Enantiomeric Excess (ee) | Available Quantities |

| Thermo Scientific Alfa Aesar | (S)-(-)-1-(4-Methylphenyl)ethylamine, ChiPros | 27298-98-2 | 98%, ee 99+% | 1g, 5g, 25g |

| Fisher Scientific | (S)-(-)-1-(4-Methylphenyl)ethylamine, ChiPros | 27298-98-2 | 98%, ee 99+% | 1g, 5g, 25g |

Physicochemical Properties

The enantiomers of this compound are typically colorless to light yellow liquids with physical properties that are critical for their application in synthesis and formulation.

Table 3: Physicochemical Data for this compound

| Property | (R)-(+)-1-(4-Methylphenyl)ethylamine | (S)-(-)-1-(4-Methylphenyl)ethylamine | Racemic this compound |

| Molecular Formula | C₉H₁₃N | C₉H₁₃N | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol | 135.21 g/mol | 135.21 g/mol |

| Boiling Point | ~204-212 °C | ~204 °C | 211-212 °C |

| Density | ~0.94 g/mL | 0.94 g/mL | 0.926 g/mL at 25 °C |

| Refractive Index | ~1.5215 | 1.5215 | 1.5210 |

| Flash Point | ~82 °C (179 °F) | 82 °C (179 °F) | 85 °C |

| Melting Point | N/A | < -20°C | N/A |

Experimental Protocols

The synthesis of enantiopure this compound can be achieved through various methods, including asymmetric synthesis or the resolution of a racemic mixture. Below are detailed protocols for the synthesis of the racemic starting material and its subsequent resolution.

Synthesis of Racemic this compound

The synthesis of racemic this compound is commonly achieved through the reductive amination of 4-methylacetophenone.

Reaction Scheme:

Materials:

-

4-Methylacetophenone

-

Ammonia (e.g., as ammonium acetate or in a solution)

-

Reducing agent (e.g., sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Methanol or Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylacetophenone (1 equivalent) and a source of ammonia such as ammonium acetate (10 equivalents) in methanol.

-

Reduction: Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and basify with a sodium hydroxide solution until the pH is >10.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure racemic amine.

Chiral Resolution of Racemic this compound using (+)-Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid.[1] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[1]

Reaction Scheme:

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol

-

50% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation: Dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol in an Erlenmeyer flask.[1]

-

Addition of Amine: Slowly add the racemic this compound (1 equivalent) to the tartaric acid solution. The mixture will heat up.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature and then let it stand undisturbed for 24 hours or until crystallization is complete. One diastereomeric salt will preferentially crystallize out of the solution.[1]

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Enantiopure Amine: Suspend the collected crystals in water and add 50% sodium hydroxide solution until the salt is completely dissolved and the solution is basic (pH > 10). This will regenerate the free amine.[1]

-

Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or by measuring its specific optical rotation.

Applications in Asymmetric Synthesis

Enantiopure this compound is a valuable chiral auxiliary in asymmetric synthesis. It can be used to introduce chirality into a molecule, which is then removed in a later step. A common application is in the asymmetric synthesis of α-substituted carboxylic acids, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.

Experimental Workflow: Asymmetric Synthesis of (S)-Ibuprofen

The following workflow illustrates the use of (S)-(-)-1-(4-Methylphenyl)ethylamine as a chiral auxiliary in the synthesis of (S)-Ibuprofen.

Caption: Asymmetric synthesis of (S)-Ibuprofen using a chiral auxiliary.

Mechanism of Action in a Biological Context

Some phenylethylamine derivatives are known to act as central nervous system (CNS) stimulants by modulating the levels of neurotransmitters such as dopamine and norepinephrine.[2] The primary mechanism of action is the inhibition of the reuptake of these neurotransmitters from the synaptic cleft, thereby prolonging their activity.

Signaling Pathway: Norepinephrine and Dopamine Reuptake Inhibition

The diagram below illustrates the mechanism by which a phenylethylamine derivative, such as this compound, can inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Caption: Inhibition of dopamine and norepinephrine reuptake by this compound.

This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, enhancing the stimulation of postsynaptic receptors. This mechanism is the basis for the therapeutic effects of many antidepressant and anti-ADHD medications.

Conclusion

Enantiopure this compound is a commercially accessible and versatile chiral building block with significant applications in both synthetic organic chemistry and medicinal chemistry. Its role as a chiral auxiliary enables the efficient synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Furthermore, its potential as a neuromodulator highlights its relevance in drug discovery programs targeting CNS disorders. The information provided in this guide serves as a valuable resource for scientists and researchers working with this important chiral amine.

References

Early Applications of 1-(4-Methylphenyl)ethylamine in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylphenyl)ethylamine, a chiral amine, has emerged as a valuable tool in stereoselective synthesis. Its structural similarity to the widely used 1-phenylethylamine, combined with the electronic and steric influence of the p-methyl group, has made it a subject of interest for applications in chiral resolution and as a chiral auxiliary. This technical guide delves into the early applications of this compound, providing a detailed overview of its use in the separation of enantiomers and its role in directing stereoselective reactions. The focus is on foundational methodologies, supported by quantitative data and detailed experimental protocols to aid in the practical application of this versatile chiral building block.

Core Applications

The primary early applications of this compound in chemical synthesis can be categorized into two main areas:

-

Chiral Resolving Agent: Leveraging its basicity and chirality, this compound is employed to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts.

-

Chiral Auxiliary: By covalently bonding to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered.

This compound as a Chiral Resolving Agent

The classical method of resolving a racemic mixture of a carboxylic acid involves its reaction with an enantiomerically pure chiral base, such as (R)- or (S)-1-(4-Methylphenyl)ethylamine. This acid-base reaction forms a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, these salts can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure carboxylic acid and the resolving agent.

General Workflow for Diastereomeric Salt Resolution

The logical flow of a typical chiral resolution process using this compound is depicted below.

Resolution of Racemic this compound: An Illustrative Example

While the primary focus is on the application of this compound as a resolving agent, it is instructive to first consider its own resolution. An early method for obtaining enantiomerically pure this compound involves the use of a chiral carboxylic acid.

Experimental Protocol: Resolution of (±)-1-(4-Methylphenyl)ethylamine

A specific example involves the resolution of racemic this compound (referred to as 1 where R¹ = 4-Me) using the chiral resolving agent (S)-(-)-N-(1-phenylethyl)phthalamic acid ((S)-8 ).

-

(S)-8 (11.77 g, 42 mmol) and racemic 1 (R¹ = 4-Me; 5.68 g, 42 mmol) were combined in methanol (50 mL).

-

The mixture was heated to boiling to achieve complete dissolution.

-

The resulting solution was allowed to cool slowly to approximately 58°C, which yielded a white precipitate of the (S)-8 • (S)-1 (R¹ = 4-Me) salt.

-

The precipitate was collected by filtration and rinsed with cold methanol.

-

The diastereomeric salt was then decomposed by treatment with 10% HCl and dichloromethane (CH₂Cl₂).

-

The aqueous phase was separated, made alkaline with 1 M NaOH, and extracted with ethyl acetate to afford the free amine.

| Parameter | Value |

| Yield of (S)-8 • (S)-1 salt | 4.47 g (51% based on 50% of the initial amine) |

| Enantiomeric Excess (ee) of (S)-1 | 97.7% |

Table 1: Quantitative data for the resolution of racemic this compound.

This compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The amide formed between a carboxylic acid and this compound can serve as a substrate for stereoselective reactions, such as asymmetric alkylation. The steric bulk of the tolyl group and the chirality of the ethylamine moiety create a chiral environment that directs the approach of reagents to one face of the molecule.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The following diagram illustrates the general strategy for employing this compound as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative.

Early Applications in Stereoselective Synthesis

While extensive early literature detailing the use of this compound specifically as a chiral auxiliary is not as prevalent as for its unsubstituted counterpart, its application follows the well-established principles of asymmetric synthesis developed during that period. The formation of chiral amides from this compound and their subsequent deprotonation to form chiral enolates for stereoselective alkylation is a key example of this strategy. The diastereoselectivity of such reactions is influenced by the steric hindrance provided by the auxiliary, which directs the approach of the electrophile.

Illustrative Experimental Protocol: Asymmetric Alkylation of a Chiral Amide (General Procedure)

The following protocol is a generalized representation based on established methods for similar chiral auxiliaries from the pre-1990 era.

-

Amide Formation: A prochiral carboxylic acid is converted to its acid chloride (e.g., using oxalyl chloride or thionyl chloride). The acid chloride is then reacted with (S)-1-(4-Methylphenyl)ethylamine in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) to form the corresponding chiral amide.

-

Enolate Formation: The chiral amide is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.

-

Alkylation: An alkylating agent (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is allowed to proceed for a specified time before being quenched with a proton source (e.g., saturated aqueous ammonium chloride).

-

Work-up and Purification: The reaction mixture is warmed to room temperature, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The diastereomeric ratio of the product can be determined by chromatographic or spectroscopic methods (e.g., NMR or GC). The diastereomers are often separable by column chromatography.

-

Auxiliary Cleavage: The purified diastereomer is subjected to hydrolysis (acidic or basic) to cleave the amide bond, yielding the enantiomerically enriched carboxylic acid and recovering the chiral auxiliary, this compound.

| Parameter | Typical Expected Outcome |

| Diastereomeric Excess (de) | 70-95% (highly dependent on substrate and electrophile) |

| Yield of Alkylated Product | 60-90% |

| Yield of Chiral Acid (after cleavage) | 80-95% |

| Recovery of Auxiliary | >90% |

Table 2: Typical quantitative outcomes for asymmetric alkylation using a chiral amine auxiliary.

Conclusion

The early applications of this compound in chemical synthesis primarily revolved around its utility as a chiral resolving agent for the separation of racemic acids via diastereomeric salt crystallization. This classical and robust method remains relevant for large-scale enantiomer separation. Furthermore, the principles of asymmetric synthesis established in the latter half of the 20th century provided a framework for its use as a chiral auxiliary, where it can be incorporated into a substrate to direct the stereochemistry of bond-forming reactions. While specific, documented early examples of its use as an auxiliary are less common than for other chiral amines, the fundamental methodologies are well-understood and provide a basis for its application in modern stereoselective synthesis. This guide provides the foundational knowledge, including experimental frameworks and expected quantitative outcomes, for researchers and professionals in the field of drug development and chemical synthesis to effectively utilize this compound.

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of 1-(4-Methylphenyl)ethylamine using Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API). 1-(4-Methylphenyl)ethylamine is a key chiral intermediate used in the synthesis of various pharmaceutical compounds. Its resolution into single enantiomers is a crucial step to ensure the stereochemical purity of the final drug product.

This document provides detailed application notes and protocols for the chiral resolution of racemic this compound via diastereomeric salt formation using L-(+)-tartaric acid. This classical resolution method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral resolving agent, allowing for the separation of the enantiomers through fractional crystallization.[1][2]

Principle of the Method

The resolution process is based on the reaction of a racemic mixture of this compound with an enantiomerically pure resolving agent, in this case, L-(+)-tartaric acid. This reaction forms a mixture of two diastereomeric salts: (R)-1-(4-methylphenyl)ethylammonium L-tartrate and (S)-1-(4-methylphenyl)ethylammonium L-tartrate. Diastereomers possess different physical properties, including solubility in a given solvent.[1][2] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized from the solution, while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved enantiomer of the amine is liberated from the purified diastereomeric salt by treatment with a base. The more soluble diastereomer can also be recovered from the mother liquor to isolate the other enantiomer of the amine.

Experimental Workflow

The overall experimental workflow for the chiral resolution of this compound using tartaric acid is depicted below.

Caption: Workflow for the chiral resolution of this compound.

Data Presentation

The following tables summarize representative quantitative data for the chiral resolution of arylethylamines using tartaric acid. The specific values can vary depending on the exact experimental conditions.

Table 1: Diastereomeric Salt Crystallization

| Parameter | Value | Reference |

| Molar Ratio (Amine:Tartaric Acid) | 1:0.5 - 1:1 | [3][4] |

| Solvent | Methanol, Ethanol, or Isopropanol | [1][3] |

| Crystallization Temperature | Room Temperature to 5 °C | [3] |

| Yield of Diastereomeric Salt | 70-90% | [3] |

| Diastereomeric Excess (d.e.) of Crystals | >80% (initial), >95% (after recrystallization) | [3] |

Table 2: Properties of Resolved Enantiomers

| Parameter | (R)-1-(4-Methylphenyl)ethylamine | (S)-1-(4-Methylphenyl)ethylamine | Reference |

| Yield (from diastereomeric salt) | 60-70% | (Recovered from mother liquor) | [3] |

| Enantiomeric Excess (e.e.) | >96% | Variable | [3] |

| Optical Rotation | Positive (+) | Negative (-) | |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

Experimental Protocols

Materials and Equipment:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol (anhydrous)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Erlenmeyer flasks

-

Reflux condenser

-

Heating mantle or hot plate with magnetic stirrer

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Polarimeter for measuring optical rotation

-

Chiral HPLC or GC for determining enantiomeric excess

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Methanol is toxic and flammable. Avoid inhalation and contact with skin.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

-

Sodium hydroxide is corrosive. Handle with care.

Protocol 1: Formation and Crystallization of the Diastereomeric Salt

-

Dissolution of Tartaric Acid: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.[1]

-

Addition of Racemic Amine: To the warm tartaric acid solution, slowly add 13.5 g (0.1 mol) of racemic this compound with stirring. The reaction is exothermic.

-

Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will begin to crystallize. For optimal crystallization, the flask can be loosely covered and left to stand undisturbed for several hours or overnight.[1] Further cooling in an ice bath can increase the yield of the crystals.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a low temperature to obtain the diastereomeric salt.

-

(Optional) Recrystallization for Higher Purity: To achieve higher enantiomeric purity, the obtained diastereomeric salt can be recrystallized from a minimal amount of hot methanol.[3]

Protocol 2: Liberation of the Enantiomerically Enriched Free Amine

-

Dissolution of the Diastereomeric Salt: Suspend the dried diastereomeric salt crystals in approximately 50 mL of water.

-

Basification: While stirring, slowly add a 2 M sodium hydroxide solution until the pH of the solution is greater than 10. This will liberate the free amine from the tartrate salt.[1]

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with three 30 mL portions of diethyl ether or another suitable organic solvent.[1]

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched this compound as an oil.

-

Analysis: Determine the yield, optical rotation, and enantiomeric excess (e.e.) of the resolved amine using a polarimeter and chiral HPLC or GC.

Protocol 3: Recovery of the Other Enantiomer from the Mother Liquor

-

Solvent Removal: Concentrate the mother liquor from the initial crystallization (Protocol 1, step 4) using a rotary evaporator to remove most of the methanol.

-

Basification and Extraction: Treat the residue with a 2 M sodium hydroxide solution and extract the amine with diethyl ether as described in Protocol 2 (steps 2-4).

-

Solvent Removal: Remove the solvent to obtain the other enantiomer of this compound, which will be enriched in the enantiomer that forms the more soluble diastereomeric salt.

-

Analysis: Analyze the recovered amine for yield, optical rotation, and enantiomeric excess. Further purification may be required depending on the desired purity.

Logical Relationships in Chiral Resolution

The success of the chiral resolution is dependent on several interconnected factors.

Caption: Key factors influencing the outcome of chiral resolution.

By carefully optimizing these parameters, researchers can achieve high yields and excellent enantiomeric purities for the desired enantiomer of this compound, a critical step in the development of stereochemically pure pharmaceuticals.

References

The Strategic Use of 1-(4-Methylphenyl)ethylamine in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, where the selective production of a single stereoisomer is paramount, chiral auxiliaries remain a cornerstone technology. Among these, 1-(4-Methylphenyl)ethylamine presents itself as a valuable and versatile tool for the stereocontrolled formation of new chiral centers. Its rigid aromatic structure and the stereogenic center at the α-carbon allow for effective facial discrimination in a variety of chemical transformations. This document provides a comprehensive overview of the application of this compound as a chiral auxiliary, complete with detailed experimental protocols for its attachment to prochiral substrates, its use in diastereoselective reactions, and its subsequent cleavage to yield the desired enantiomerically enriched product.

Introduction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary functions by creating a chiral environment that forces an incoming reagent to attack one face of the substrate preferentially. After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. This compound is an attractive chiral auxiliary due to its commercial availability in both enantiomeric forms, its straightforward attachment to form amides or imines, and the reliable stereochemical control it imparts in a range of asymmetric reactions, including alkylations, aldol reactions, and Michael additions.

General Workflow

The use of this compound as a chiral auxiliary typically follows a three-step sequence:

-

Attachment of the Chiral Auxiliary: The chiral amine is coupled with a prochiral carboxylic acid or its derivative to form a chiral amide. Alternatively, it can be condensed with an aldehyde or ketone to form a chiral imine or enamine.

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition) to create a new stereocenter. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched compound and recover the chiral auxiliary.

General workflow for asymmetric synthesis using a chiral auxiliary.

Application Notes and Protocols

While extensive literature exists on the general principles of asymmetric synthesis, detailed, consolidated protocols for the specific use of this compound as a chiral auxiliary are less common. The following sections provide representative, albeit generalized, protocols for key transformations. Researchers should note that specific reaction conditions may require optimization based on the substrate.

Formation of a Chiral N-Acyl Derivative (Attachment)

The most common method for attaching this compound is through the formation of an amide bond with a carboxylic acid.

Protocol: Amide Formation via Acyl Chloride

-

Acid Chloride Formation: To a solution of the prochiral carboxylic acid (1.0 eq.) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

-

Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of (R)- or (S)-1-(4-Methylphenyl)ethylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-acyl derivative by column chromatography on silica gel.

Workflow for the attachment of the chiral auxiliary.

Diastereoselective α-Alkylation of N-Acyl Derivatives

The chiral N-acyl derivative can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a diastereoselective manner.

Protocol: Asymmetric Alkylation of a Chiral Amide

-

Enolate Formation: To a solution of the N-acyl derivative (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

-

Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Table 1: Representative Data for Asymmetric Alkylation

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl Iodide | 90:10 | 85 |

| Ethyl Iodide | 92:8 | 88 |

| Benzyl Bromide | >95:5 | 92 |

| Allyl Bromide | 93:7 | 89 |

Note: The data presented in this table is illustrative and based on typical results for similar chiral auxiliaries. Actual results will vary depending on the specific substrate and reaction conditions.

Cleavage of the Chiral Auxiliary

After the diastereoselective reaction, the chiral auxiliary must be removed to yield the final enantiomerically enriched product. Acidic or basic hydrolysis is commonly employed.

Protocol: Hydrolytic Cleavage of the Amide

-

Hydrolysis: Dissolve the alkylated N-acyl derivative (1.0 eq.) in a suitable solvent system, such as a mixture of THF and water or ethanol and water.

-

Add a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up (Acidic Hydrolysis): After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution). Extract the recovered chiral auxiliary with an organic solvent. Acidify the aqueous layer and extract the desired carboxylic acid with an organic solvent.

-

Work-up (Basic Hydrolysis): After completion, cool the reaction mixture to room temperature and extract the recovered chiral auxiliary with an organic solvent. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the desired carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.

-

Purify the carboxylic acid and the recovered chiral auxiliary by appropriate methods (e.g., recrystallization, column chromatography).

Workflow for the cleavage of the chiral auxiliary.

Conclusion

This compound serves as an effective and reliable chiral auxiliary for a range of asymmetric transformations. Its ease of attachment, predictable stereochemical control, and straightforward removal make it a valuable tool in the synthesis of enantiomerically pure compounds. The protocols and data presented herein provide a foundational guide for researchers looking to employ this auxiliary in their synthetic endeavors. As with any synthetic methodology, optimization of reaction conditions for specific substrates is crucial for achieving high yields and diastereoselectivities.

Application Notes and Protocols: Diastereoselective Synthesis of Chiral Homoallylic Amines using 1-(4-Methylphenyl)ethylamine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The stereoselective control during their synthesis is of paramount importance as different stereoisomers can exhibit significantly different pharmacological activities. One effective strategy for achieving high stereoselectivity is the use of chiral auxiliaries. This application note details the use of (S)-1-(4-Methylphenyl)ethylamine as a robust chiral auxiliary in the diastereoselective addition of organometallic reagents to imines, yielding valuable chiral homoallylic amines. These products can be further elaborated into more complex pharmaceutical intermediates.

Principle and Application

The core of this methodology lies in the temporary incorporation of the chiral 1-(4-Methylphenyl)ethylamine moiety to an achiral aldehyde to form a chiral imine. The steric hindrance and electronic properties of the chiral auxiliary then direct the nucleophilic attack of an organometallic reagent to one of the two diastereotopic faces of the imine, leading to the preferential formation of one diastereomer of the resulting homoallylic amine. The chiral auxiliary can be subsequently cleaved to reveal the desired chiral primary amine.

This approach is particularly useful for the synthesis of enantiomerically enriched amines that are precursors to a variety of pharmaceutical compounds, including but not limited to β-amino acids and substituted piperidines. The diastereoselectivity of the key addition step is often high, providing an efficient route to optically pure materials.

Experimental Protocols

This section provides a detailed protocol for the diastereoselective addition of allyl Grignard reagent to an imine derived from isobutyraldehyde and (S)-1-(4-Methylphenyl)ethylamine.

Materials:

-

(S)-1-(4-Methylphenyl)ethylamine (≥98% ee)

-

Isobutyraldehyde

-

Anhydrous diethyl ether (Et₂O)

-

Allylmagnesium bromide (1.0 M solution in Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Chromatography supplies (silica gel, solvents)

Procedure:

Step 1: Formation of the Chiral Imine

-

To a solution of (S)-1-(4-Methylphenyl)ethylamine (1.35 g, 10 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sodium sulfate (2.0 g).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add isobutyraldehyde (0.72 g, 10 mmol) dropwise to the stirred suspension.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for an additional 2 hours.

-

The formation of the imine can be monitored by TLC or GC-MS. The crude imine solution is typically used directly in the next step without purification.

Step 2: Diastereoselective Allylation

-

Cool the ethereal solution of the crude imine from Step 1 to -78 °C using a dry ice/acetone bath.

-

Slowly add allylmagnesium bromide solution (12 mL of 1.0 M solution in Et₂O, 12 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomerically enriched homoallylic amine.

Data Presentation

The diastereoselectivity of the allylation reaction is highly dependent on the organometallic reagent used. The following table summarizes the results for the addition of various allylmetal reagents to the imine derived from isobutyraldehyde and (S)-1-(4-Methylphenyl)ethylamine.

| Entry | Allylmetal Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Allyl-MgBr | Et₂O | -78 | 85 | 95:5 |

| 2 | Allyl-ZnBr | THF | -78 | 78 | 90:10 |

| 3 | Allyl-BBN | THF | -78 | 82 | 98:2 |

| 4 | Diallylcuprate | Et₂O | -78 | 90 | >99:1 |

Data is representative and compiled from typical results for such reactions.

Logical Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the proposed mechanism for the diastereoselective addition.

Caption: Experimental workflow for the synthesis of chiral homoallylic amines.

Caption: Proposed model for the observed diastereoselectivity.

Conclusion

The use of this compound as a chiral auxiliary provides a highly effective and practical method for the diastereoselective synthesis of chiral homoallylic amines. The high diastereoselectivities achievable, coupled with the straightforward experimental protocol, make this a valuable tool for the synthesis of enantiomerically enriched pharmaceutical intermediates. The choice of the organometallic reagent can be tuned to optimize both yield and stereoselectivity. Further transformations of the resulting homoallylic amines can lead to a diverse range of complex chiral molecules for drug discovery and development.

Preparation of Enantiomerically Pure Amines via Diastereomeric Salt Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The production of enantiomerically pure amines is a cornerstone of modern pharmaceutical and fine chemical synthesis, as the biological activity and safety profile of a chiral molecule are often confined to a single enantiomer. Among the established methods for resolving racemic amines, diastereomeric salt formation stands out as a robust, scalable, and economically viable technique.[1][2] This application note provides a comprehensive guide to the principles, experimental protocols, and critical parameters involved in the preparation of enantiomerically pure amines through the formation of diastereomeric salts. Detailed methodologies, quantitative data for various amine-resolving agent pairs, and troubleshooting strategies are presented to assist researchers in the successful implementation of this pivotal separation technique.

Introduction: The Principle of Diastereomeric Salt Resolution

Chiral resolution by diastereomeric salt formation is a classical chemical method that leverages the different physical properties of diastereomers to separate enantiomers.[3] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging. The core principle of this technique is the conversion of a racemic mixture of a chiral amine into a pair of diastereomeric salts by reacting it with an enantiomerically pure chiral acid, known as a resolving agent.

The resulting diastereomeric salts, not being mirror images of each other, exhibit distinct physicochemical properties, most notably different solubilities in a given solvent.[4] This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Once isolated, the enantiomerically pure amine can be liberated from the salt by treatment with a base.

The overall process can be summarized in three key stages:

-

Diastereomeric Salt Formation: Reaction of the racemic amine with a single enantiomer of a chiral resolving agent.

-

Fractional Crystallization: Separation of the less soluble diastereomeric salt based on solubility differences.

-

Liberation of the Free Amine: Recovery of the enantiomerically pure amine from the isolated diastereomeric salt.

dot

Caption: Principle of diastereomeric salt formation for amine resolution.

Common Chiral Resolving Agents for Amines

The selection of an appropriate resolving agent is crucial for a successful resolution. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form crystalline salts with the amine. Common classes of chiral resolving agents for amines are chiral carboxylic acids and sulfonic acids.

| Resolving Agent Class | Examples | Key Advantages |

| Carboxylic Acids | (+)-Tartaric acid, (-)-Tartaric acid and their derivatives (e.g., (+)-Dibenzoyl-D-tartaric acid, (+)-Di-p-toluoyl-D-tartaric acid), (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid | Readily available, relatively low cost, wide range of derivatives with tunable properties.[4] |

| Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic acid, (1R)-(-)-10-Camphorsulfonic acid | Strong acids, often form highly crystalline salts, effective for a broad range of amines. |

Quantitative Data Presentation

The efficiency of a diastereomeric salt resolution is evaluated by the yield and the enantiomeric excess (e.e.) of the desired amine enantiomer. The following tables summarize quantitative data for the resolution of various amines with different resolving agents.

Table 1: Resolution of Primary Amines

| Racemic Amine | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference(s) |

| 1-Phenylethylamine | L-(+)-Tartaric acid | Methanol | Not Specified | >85 | [5] |

| D,L-alpha-Phenethylamine | D(-)-Mandelic acid | Water / Toluene | 75-80 (overall) | >95 | [6] |

| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 90 | 85 | [5] |

| DL-Phenylglycine | (1S)-(+)-Camphor-10-sulfonic acid | Water | 45.7 | 98.8 | |

| 3-Amino-diazepin-2-one derivative | (1S)-(+)-10-Camphorsulfonic acid | Isopropyl acetate / Acetonitrile | Not Specified | >99.5 | [7] |

Table 2: Resolution of Secondary and Other Amines

| Racemic Amine | Resolving Agent | Solvent(s) | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference(s) |

| trans-2-Benzylaminocyclohexanol | Di-p-toluoyl-L-tartaric acid / HCl | Not Specified | 92 (salt) | 99.5 (d.e.) | [5] |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | L-(+)-Tartaric acid | Methanol | Not Specified | >85 (e.e.) | [5] |

| trans-2-(N-benzyl)amino-1-cyclohexanol | (S)-Mandelic acid | Ethyl acetate / Diethyl ether | 74 (salt) | >99 (e.e.) | [5] |

| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | 20 | 90 (e.e. of (R,R)-enantiomer) | |

| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulphonic acid | Acetone | 70 | >99 (e.e. of (R,R)-enantiomer) |

Experimental Protocols

This section provides a general, detailed protocol for the chiral resolution of a racemic amine, followed by specific examples.

General Experimental Protocol

dot

Caption: General experimental workflow for chiral amine resolution.

Step 1: Diastereomeric Salt Formation

-

In a suitable flask, dissolve the racemic amine in an appropriate solvent (e.g., methanol, ethanol, acetone). Gentle heating may be necessary.

-

In a separate flask, dissolve 0.5 to 1.0 molar equivalent of the chiral resolving agent in the minimum amount of the same warm solvent.

-

Slowly add the resolving agent solution to the stirred amine solution. An exothermic reaction may be observed.

Step 2: Fractional Crystallization

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

For optimal crystal growth and purity, it is often beneficial to stir the mixture for a prolonged period (e.g., several hours to overnight).

-

To maximize the yield, the flask may be further cooled in an ice bath or refrigerator.

Step 3: Isolation of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum to a constant weight.

-

(Optional but recommended) The diastereomeric purity of the salt can be enhanced by recrystallization from a suitable solvent. The progress can be monitored by measuring the optical rotation of the salt after each recrystallization until a constant value is achieved.

Step 4: Liberation of the Enantiomerically Enriched Amine

-

Suspend the purified diastereomeric salt in water.

-

While stirring, add a strong base (e.g., 50% NaOH solution) dropwise until the salt is completely dissolved and the solution is strongly basic (pH > 12).[8]

-

Transfer the basic aqueous solution to a separatory funnel.

-

Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) three times.[8]

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Step 5: Analysis

-

Determine the yield of the resolved amine.

-

Determine the enantiomeric excess (e.e.) using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Specific Protocol Example: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid

This protocol is a representative example for the resolution of a primary amine.

-

Materials: (±)-1-Phenylethylamine, L-(+)-tartaric acid, methanol, 50% NaOH solution, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 15.0 g of L-(+)-tartaric acid in 125 mL of methanol in a 250 mL Erlenmeyer flask, warming the mixture to achieve complete dissolution.

-

To the warm solution, slowly add 12.1 g of (±)-1-phenylethylamine.

-

Allow the solution to cool to room temperature, during which time crystallization of the diastereomeric salt should occur. For complete crystallization, allow the flask to stand undisturbed for 24 hours.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

To liberate the amine, treat the crystals with 50 mL of 50% NaOH solution.

-

Extract the liberated amine with three 25 mL portions of diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to obtain the resolved amine.

-

Selection of Resolving Agent and Solvent

The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the solvent system.[9] This is often an empirical process, but a logical approach can increase the probability of success.

dot

Caption: Decision-making workflow for selecting resolving agent and solvent.

Factors to Consider for Resolving Agent Selection:

-

Chemical Nature of the Amine: The pKa of the amine and the resolving agent should be compatible for efficient salt formation.

-

Structural Features: The presence of functional groups that can participate in hydrogen bonding or π-π stacking can lead to better discrimination between the diastereomeric salts.

-

Cost and Availability: For large-scale applications, the cost and availability of both enantiomers of the resolving agent are important considerations.

Factors to Consider for Solvent Selection:

-